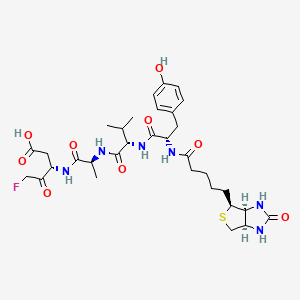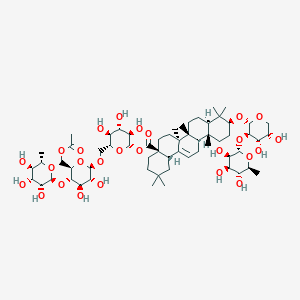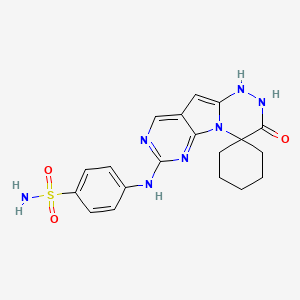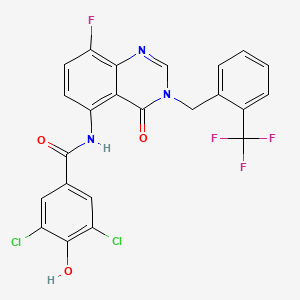
Biotin-YVAD-FMK
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Biotin-YVAD-FMK is a biotin-labeled inhibitor that targets vacuolar processing enzyme (VPE) and caspase-1. It is widely used in scientific research to study programmed cell death and caspase activity. The compound is known for its ability to irreversibly bind to the active sites of these enzymes, thereby inhibiting their activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Biotin-YVAD-FMK involves the coupling of biotin with the peptide sequence Tyr-Val-Ala-Asp (YVAD) followed by the addition of a fluoromethyl ketone (FMK) group. The process typically includes:
Peptide Synthesis: The peptide sequence YVAD is synthesized using solid-phase peptide synthesis (SPPS).
Biotinylation: The synthesized peptide is then coupled with biotin using standard peptide coupling reagents.
Addition of FMK: Finally, the fluoromethyl ketone group is introduced to the peptide-biotin conjugate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-Scale Peptide Synthesis: Utilizing automated peptide synthesizers for efficient production.
Purification: High-performance liquid chromatography (HPLC) is used to purify the compound.
Quality Control: Ensuring the purity and activity of the final product through rigorous testing.
化学反応の分析
Types of Reactions
Biotin-YVAD-FMK primarily undergoes:
Irreversible Inhibition: It forms a covalent bond with the active site of VPE and caspase-1, leading to irreversible inhibition.
Hydrolysis: The compound can be hydrolyzed under certain conditions, affecting its stability and activity.
Common Reagents and Conditions
Reagents: Common reagents include peptide coupling agents like HATU or EDC, and solvents like dimethyl sulfoxide (DMSO).
Conditions: Reactions are typically carried out at room temperature or slightly elevated temperatures, with careful control of pH and solvent conditions.
Major Products
The major product of the reaction is the biotinylated peptide with the FMK group, which is the active inhibitor.
科学的研究の応用
Biotin-YVAD-FMK is extensively used in various fields of scientific research:
Chemistry: Studying enzyme kinetics and inhibition mechanisms.
Biology: Investigating programmed cell death (apoptosis) and caspase activity in cells.
Medicine: Exploring potential therapeutic applications in diseases involving dysregulated apoptosis, such as cancer and neurodegenerative disorders.
Industry: Used in the development of diagnostic assays and high-throughput screening methods.
作用機序
Biotin-YVAD-FMK exerts its effects by covalently binding to the active site of VPE and caspase-1. This binding inhibits the enzymatic activity, preventing the cleavage of substrates involved in apoptosis. The molecular targets include the catalytic cysteine residues in the active sites of these enzymes, and the pathways involved are those regulating programmed cell death.
類似化合物との比較
Similar Compounds
Biotin-VAD-FMK: Another biotin-labeled caspase inhibitor with a broader specificity.
Z-VAD-FMK: A non-biotinylated caspase inhibitor with similar inhibitory properties but different applications.
DEVD-FMK: Targets caspase-3 specifically, used in apoptosis studies.
Uniqueness
Biotin-YVAD-FMK is unique due to its specificity for VPE and caspase-1, making it particularly useful for studying these enzymes in detail. Its biotin label also allows for easy detection and purification in experimental setups.
特性
分子式 |
C32H45FN6O9S |
|---|---|
分子量 |
708.8 g/mol |
IUPAC名 |
(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-5-fluoro-4-oxopentanoic acid |
InChI |
InChI=1S/C32H45FN6O9S/c1-16(2)27(31(47)34-17(3)29(45)36-20(13-26(43)44)23(41)14-33)38-30(46)21(12-18-8-10-19(40)11-9-18)35-25(42)7-5-4-6-24-28-22(15-49-24)37-32(48)39-28/h8-11,16-17,20-22,24,27-28,40H,4-7,12-15H2,1-3H3,(H,34,47)(H,35,42)(H,36,45)(H,38,46)(H,43,44)(H2,37,39,48)/t17-,20-,21-,22-,24-,27-,28-/m0/s1 |
InChIキー |
FIOXQISXCBUELV-QUBDBNATSA-N |
異性体SMILES |
C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)CF)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3 |
正規SMILES |
CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)CF)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)CCCCC2C3C(CS2)NC(=O)N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[2-[[(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3-sulfooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethylcarbamothioylamino]-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid](/img/structure/B12375411.png)


![Trisodium;4-amino-3-[[4-[4-[(2-amino-4-hydroxyphenyl)diazenyl]anilino]-3-sulfonatophenyl]diazenyl]-5-hydroxy-6-phenyldiazenylnaphthalene-2,7-disulfonate](/img/structure/B12375425.png)
![[2-[[(5S,8S,10aR)-3-acetyl-8-[[(2S)-5-amino-1-[2-chloro-3-[4-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]carbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-4-oxobutyl]phenoxy]-5-oxopentan-2-yl]carbamoyl]-6-oxo-1,2,4,5,8,9,10,10a-octahydropyrrolo[1,2-a][1,5]diazocin-5-yl]carbamoyl]-1H-indole-5-carbonyl]phosphonic acid;azane](/img/structure/B12375429.png)
![4-(3-fluorophenyl)-5-methyl-2-[5-propan-2-ylsulfanyl-4-[4-(trifluoromethyl)cyclohexen-1-yl]-1,3-thiazol-2-yl]pyrazole-3-carboxylic acid](/img/structure/B12375435.png)

![(E)-5-Fluoro-2-(3-((4-(2-methyl-1H-imidazo[4,5-c]pyridin-1-yl)phenoxy)methyl)styryl)benzo[d]thiazole](/img/structure/B12375449.png)


![2-amino-5-[4-[[(2R)-2-(3,5-difluorophenyl)-2-hydroxyacetyl]amino]-2-methylphenyl]-N-propan-2-ylpyridine-3-carboxamide](/img/structure/B12375468.png)



